4,4'-bis(2-hydroxyhexafluoroisopropyl)biphenyl
Overview
Description
4,4’-Bis(2-hydroxyhexafluoroisopropyl)diphenyl is a fluorinated organic compound with the molecular formula C18H10F12O2. It is known for its unique chemical properties, particularly its high thermal stability and resistance to chemical degradation. This compound is often used in the synthesis of advanced materials, including polymers and coatings, due to its ability to enhance the thermal and chemical resistance of these materials .
Preparation Methods
The synthesis of 4,4’-Bis(2-hydroxyhexafluoroisopropyl)diphenyl typically involves the reaction of hexafluoroacetone with phenol derivatives. One common method includes the use of hexafluoroacetone trihydrate and phenol in the presence of a strong acid catalyst, such as triflic anhydride, in a solvent like 1,2-dichloroethane . The reaction conditions often require controlled temperatures and the use of phase transfer catalysts to facilitate the reaction.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
4,4’-Bis(2-hydroxyhexafluoroisopropyl)diphenyl undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions due to the presence of aromatic rings. Common reagents include halogens and nitrating agents.
Polycondensation: It can react with diacid chlorides or dianhydrides to form polyesters and polycarbonates.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various derivatives.
The major products formed from these reactions include polycarbonates, polysilyl ethers, and other fluorinated polymers .
Scientific Research Applications
4,4’-Bis(2-hydroxyhexafluoroisopropyl)diphenyl has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of high-performance polymers and materials with enhanced thermal and chemical resistance.
Biology: Its derivatives are studied for potential use in biomedical applications, including drug delivery systems and biocompatible coatings.
Medicine: Research is ongoing into its potential use in medical devices and implants due to its biocompatibility and resistance to degradation.
Mechanism of Action
The mechanism by which 4,4’-Bis(2-hydroxyhexafluoroisopropyl)diphenyl exerts its effects is primarily through its ability to form stable, high-performance polymers. The hexafluoroisopropyl groups enhance the thermal stability and chemical resistance of the polymers, making them suitable for use in harsh environments. The molecular targets and pathways involved include the formation of strong covalent bonds with other monomers and the stabilization of the polymer backbone .
Comparison with Similar Compounds
4,4’-Bis(2-hydroxyhexafluoroisopropyl)diphenyl is unique due to its high fluorine content and the presence of hydroxy groups, which enhance its reactivity and stability. Similar compounds include:
Bisphenol A: While structurally similar, it lacks the fluorine atoms, resulting in lower thermal stability and chemical resistance.
Bisphenol AF: Another fluorinated compound, but with different substituents, leading to variations in reactivity and applications.
Properties
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-[4-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]phenyl]propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F12O2/c19-15(20,21)13(31,16(22,23)24)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(32,17(25,26)27)18(28,29)30/h1-8,31-32H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNFGVSJUHFARO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O)C(C(F)(F)F)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60176215 | |
Record name | 4,4'-Bis(2-hydroxyhexafluoroisopropyl)diphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60176215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2180-30-5 | |
Record name | 4,4'-Bis(2-hydroxyhexafluoroisopropyl)diphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002180305 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-Bis(2-hydroxyhexafluoroisopropyl)diphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60176215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2180-30-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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